REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
19.82 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
260.38 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC(C)(C)C
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring to 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Type
|
CUSTOM
|
Details
|
The dark red reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT
|
Duration
|
23 h
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation over a column
|
Type
|
ADDITION
|
Details
|
filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H]1CO1)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.2 g | |
YIELD: PERCENTYIELD | 43.5% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
19.82 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
260.38 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC(C)(C)C
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring to 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Type
|
CUSTOM
|
Details
|
The dark red reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT
|
Duration
|
23 h
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation over a column
|
Type
|
ADDITION
|
Details
|
filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H]1CO1)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.2 g | |
YIELD: PERCENTYIELD | 43.5% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
19.82 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
260.38 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC(C)(C)C
|
Name
|
|
Quantity
|
6.04 g
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring to 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Type
|
CUSTOM
|
Details
|
The dark red reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT
|
Duration
|
23 h
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation over a column
|
Type
|
ADDITION
|
Details
|
filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H]1CO1)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113.2 g | |
YIELD: PERCENTYIELD | 43.5% | |
YIELD: CALCULATEDPERCENTYIELD | 43.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |